molecular formula C15H13NO5 B321551 2-Nitrophenyl (4-methylphenoxy)acetate

2-Nitrophenyl (4-methylphenoxy)acetate

Cat. No.: B321551
M. Wt: 287.27 g/mol
InChI Key: GSWHUGLHQWQMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrophenyl (4-methylphenoxy)acetate (CAS: 118734-45-5) is an ester derivative featuring a 2-nitrophenyl group linked to a (4-methylphenoxy)acetate moiety. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of photoactivatable modulators and heterobifunctional cross-linking agents . Its structure combines electron-withdrawing (nitro) and electron-donating (methylphenoxy) groups, which influence its reactivity and stability. Commercial suppliers like LEAP CHEM CO., LTD. highlight its role in producing intermediates, APIs, and lab chemicals .

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

(2-nitrophenyl) 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C15H13NO5/c1-11-6-8-12(9-7-11)20-10-15(17)21-14-5-3-2-4-13(14)16(18)19/h2-9H,10H2,1H3

InChI Key

GSWHUGLHQWQMMT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2[N+](=O)[O-]

solubility

17.4 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varied Ester Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield/Conditions
Ethyl 2-(2-nitrophenyl)acetate C10H11NO4 209.20 Ethyl ester; synthesized via H2SO4-catalyzed esterification in EtOH (60°C, 24 h). 96% yield
Methyl 2-(2-nitrophenyl)acetate C9H9NO4 195.17 Methyl ester; high purity (≥95%) for lab use. Not explicitly stated
tert-Butyl 2-(2-nitrophenyl)acetate C12H15NO4 237.25 tert-Butyl ester; intermediate in bis-CNB-GABA synthesis. Multi-step synthesis

Key Observations :

  • Ethyl and methyl esters exhibit simpler synthesis protocols with high yields (e.g., 96% for ethyl ester ), whereas tert-butyl esters require multi-step processes .
  • Steric effects : Bulkier tert-butyl groups may hinder hydrolysis compared to smaller esters.

Substituent Variations on the Aromatic Ring

Compound Name Substituent Position/Type Molecular Formula Key Properties
2-Nitrophenyl (4-methylphenoxy)acetate 4-methylphenoxy C15H13NO5 Combines electron-donating (methyl) and withdrawing (nitro) groups.
2-(2-Methyl-4-nitrophenoxy)acetic acid 2-methyl, 4-nitro C9H8NO6 Increased acidity due to nitro group; methyl group introduces steric hindrance .
2-(3-Methyl-4-nitrophenyl)acetic acid 3-methyl, 4-nitro C9H9NO4 Altered electronic effects influence reactivity in cross-coupling reactions .

Key Observations :

  • Electron-donating methyl groups (e.g., 4-methylphenoxy) stabilize intermediates but may reduce electrophilicity.
  • Nitro group position (ortho vs. para) affects hydrolysis rates. Ortho-nitro compounds exhibit slower hydrolysis due to steric hindrance and resonance effects .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Key Applications/Properties
(4-butylphenyl) 2-(2-nitrophenyl)sulfinylacetate Sulfinyl C18H19NO5S Sulfur-containing; potential for asymmetric synthesis .
2-Nitrophenyl (acetylanilino)acetate Acetylanilino C16H14N2O5 Amide linkage; higher stability against hydrolysis compared to esters .
Methyl 2-[(2-nitrophenyl)amino]acetate Amino C9H10N2O4 Amino group enhances nucleophilicity; used in peptide modifications .

Key Observations :

  • Sulfinyl and amino groups introduce diverse reactivity profiles, enabling applications in catalysis and bioconjugation.
  • Amide derivatives (e.g., acetylanilino) resist hydrolysis better than esters, making them suitable for prolonged biological activity .

Kinetic Behavior in Hydrolysis

Compound Name Hydrolysis Rate (M⁻¹s⁻¹) Nitro Group Position Key Factor Influencing Reactivity
2-Nitrophenyl acetate 1.08 × 10⁻⁷ Ortho Steric hindrance slows hydrolysis .
4-Nitrophenyl acetate Higher than ortho isomer Para Para-nitro enhances leaving group ability .
This compound Not reported Ortho Methylphenoxy group may further reduce reactivity.

Key Observations :

  • Ortho-nitro esters exhibit slower hydrolysis due to steric and electronic effects, whereas para-nitro analogues react faster .

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